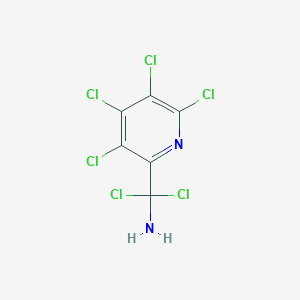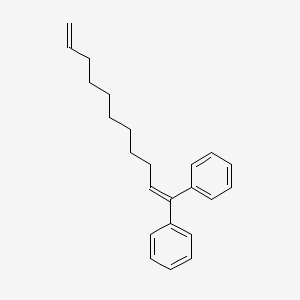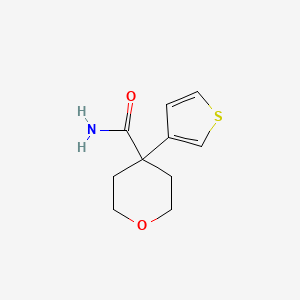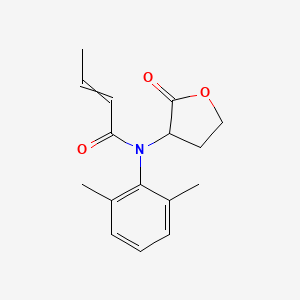
2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the Piperazine Ring: Introduction of the 6-amino-2-pyridinyl and 4-(2-pyrimidinylamino)phenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as therapeutic agents in the treatment of diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Piperazinedione derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to a receptor may inhibit or activate a signaling pathway, resulting in a desired biological response.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar core structure.
2,3-Piperazinedione: The parent compound without additional substituents.
1-(2-Pyridinyl)piperazine: A derivative with a pyridinyl group.
Uniqueness
2,3-Piperazinedione, 1-((6-amino-2-pyridinyl)methyl)-4-((4-(2-pyrimidinylamino)phenyl)methyl)- is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives.
Properties
CAS No. |
77916-99-5 |
|---|---|
Molecular Formula |
C21H21N7O2 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-[(6-aminopyridin-2-yl)methyl]-4-[[4-(pyrimidin-2-ylamino)phenyl]methyl]piperazine-2,3-dione |
InChI |
InChI=1S/C21H21N7O2/c22-18-4-1-3-17(25-18)14-28-12-11-27(19(29)20(28)30)13-15-5-7-16(8-6-15)26-21-23-9-2-10-24-21/h1-10H,11-14H2,(H2,22,25)(H,23,24,26) |
InChI Key |
IOPFARMTZAZEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CC2=CC=C(C=C2)NC3=NC=CC=N3)CC4=NC(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)


silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)

![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)

